molecular formula C13H12ClN3O3 B5240188 1-(4-Chlorophenyl)-5-(ethyliminomethyl)-6-hydroxypyrimidine-2,4-dione

1-(4-Chlorophenyl)-5-(ethyliminomethyl)-6-hydroxypyrimidine-2,4-dione

Cat. No.: B5240188
M. Wt: 293.70 g/mol
InChI Key: WVMGXXRQVRKMGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-5-(ethyliminomethyl)-6-hydroxypyrimidine-2,4-dione is a chemical compound with a complex structure that includes a chlorophenyl group, an ethyliminomethyl group, and a hydroxypyrimidine dione core

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-5-(ethyliminomethyl)-6-hydroxypyrimidine-2,4-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine dione core, followed by the introduction of the chlorophenyl and ethyliminomethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-5-(ethyliminomethyl)-6-hydroxypyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-5-(ethyliminomethyl)-6-hydroxypyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar compounds to 1-(4-Chlorophenyl)-5-(ethyliminomethyl)-6-hydroxypyrimidine-2,4-dione include other pyrimidine derivatives with different substituents These compounds may share similar chemical properties but differ in their biological activities and applications

Properties

IUPAC Name

1-(4-chlorophenyl)-5-(ethyliminomethyl)-6-hydroxypyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3/c1-2-15-7-10-11(18)16-13(20)17(12(10)19)9-5-3-8(14)4-6-9/h3-7,19H,2H2,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMGXXRQVRKMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=CC1=C(N(C(=O)NC1=O)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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